Acetyl-Glycine-Lysine-4-nitroanilide, commonly referred to as Ac-Gly-Lys-bNA, is a synthetic compound that belongs to the class of peptide substrates. It is primarily utilized in biochemical research, particularly in studies involving proteases and enzymes. This compound is characterized by its ability to release 4-nitroaniline upon cleavage by specific enzymes, making it a valuable tool for monitoring enzymatic activity.
Ac-Gly-Lys-bNA is synthesized through solid-phase peptide synthesis techniques, which allows for the precise assembly of amino acids into peptides. The compound can be obtained commercially from various chemical suppliers specializing in peptide synthesis and biochemicals.
Ac-Gly-Lys-bNA is classified as a peptide substrate and is often used in enzyme assays. It falls under the broader category of synthetic peptides, which are important in biochemical and pharmaceutical research.
The synthesis of Ac-Gly-Lys-bNA typically involves solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method enables high purity and yield of the desired peptide product.
The molecular structure of Ac-Gly-Lys-bNA consists of an acetyl group attached to glycine, which is linked to lysine that carries a 4-nitroanilide moiety.
Ac-Gly-Lys-bNA undergoes hydrolysis when acted upon by specific proteases such as trypsin or chymotrypsin. This reaction releases 4-nitroaniline, which can be quantified spectrophotometrically.
The mechanism involves enzyme-mediated cleavage at the peptide bond between lysine and 4-nitroanilide.
Kinetic parameters such as (Michaelis constant) and (maximum velocity) can be determined using standard Michaelis-Menten kinetics.
Ac-Gly-Lys-bNA has several scientific uses:
The development of acylated peptidic compounds parallels the evolution of bioconjugation chemistry. Early protein modification strategies relied heavily on N-hydroxysuccinimide (NHS) esters and isothiocyanates, which predominantly target surface-exposed lysine residues. While effective in forming stable amide bonds, these reagents suffered from poor selectivity due to the abundance of lysine in proteins (average frequency ~6.3% [2]). This often resulted in heterogeneous conjugates with unpredictable activity losses and suboptimal pharmacokinetics. The introduction of N-terminal acetylated peptides like Ac-Gly-Lys-bNA emerged as part of a broader shift toward controlled chemoselectivity and site-directed modification [5].
Key historical milestones include:
Table 1: Evolution of Lysine-Targeted Bioconjugation Reagents
Era | Reagent Class | Selectivity Challenge | Advancement Represented |
---|---|---|---|
1980s-2000s | NHS esters | Low (multiple lysines modified) | First-generation amide-forming reagents |
2010s | Sulfonyl acrylates | Moderate (targets most nucleophilic Lys) | Kinetic selectivity through electronic tuning |
2020s | Tag-directed acylations (e.g., His-tag systems) | High (single-site modification) | Spatial control using engineered sequences |
Ac-Gly-Lys-bNA incorporates lessons from this trajectory: its N-acetyl group blocks nonspecific N-terminal reactivity, while the bNA moiety functions as a chromogenic leaving group, enabling real-time reaction monitoring—a feature critical for optimizing conjugation kinetics [1] [5].
Within contemporary bioconjugation, Ac-Gly-Lys-bNA serves both as a mechanistic probe and a design template for lysine-selective reagents. Its core utility stems from three structural features:
Modern applications leverage these properties in two key domains:
Regioselective Protein LabelingThe Rai group’s "linchpin-directed" conjugation uses reagents analogous to Ac-Gly-Lys-bNA’s design, where an aldehyde temporarily binds surface lysines, directing epoxide reactivity to proximal histidines. This approach achieves site-selectivity even in complex proteins like antibodies, achieving 30–41% conversion in trastuzumab-Fab fragments [2]. Similarly, sulfonyl acrylate reagents inspired by Ac-Gly-Lys-bNA’s reactivity profile enable single-lysine modification on human serum albumin at physiological pH, forming stable conjugates without disrupting secondary structure [5].
Tag-Directed BioconjugationAc-Gly-Lys-bNA’s lysine-centric design informs strategies like Lys-His tags (Hisₙ-Lys-Hisₘ), where the histidine array chelates metals to position the lysine ε-amine for selective acylation. This system achieves >90% selectivity for the tagged lysine over native residues under mild conditions (pH 7–8, 25–37°C) [7]. The approach is particularly valuable for antibody-drug conjugates (ADCs), where homogeneity directly correlates with therapeutic index.
Table 2: Analytical Parameters of Ac-Gly-Lys-bNA and Related Conjugation Reactions
Parameter | Ac-Gly-Lys-bNA Utility | Measurement Technique |
---|---|---|
Reactivity Kinetics | bNA release monitored at 380 nm | UV-Vis spectroscopy |
Conjugation Efficiency | Quantification of modified lysines | LC-MS/MS, MALDI-TOF |
Site Selectivity | Comparison of tagged vs. untagged lysines | Tryptic digest mapping |
Structural Preservation | Retention of protein function | CD spectroscopy, binding assays |
Figure: Conceptual Diagram of His-Tag Directed Acylation[His-Tag]
↔ Metal Ion ↔ [Reagent]
→ Lys ε-NH₂ → Selective Acylation
This metal-coordination strategy mimics natural enzyme-substrate positioning, demonstrating how Ac-Gly-Lys-bNA’s principles enable bioinspired solutions to chemical selectivity challenges [7].
N-terminal modifications in Ac-Gly-Lys-bNA (specifically, the acetyl-glycine moiety) exemplify strategic innovations to overcome inherent limitations in protein engineering:
Shielding Non-Target ReactivityFree N-termini in peptides possess pKₐ values of ~7.8–8.0, making them competitive nucleophiles alongside lysine (pKₐ~10.5) and cysteine (pKₐ~8.5). Acetylation increases the N-terminal α-amine pKₐ by >3 units, effectively suppressing its reactivity below pH 9. This is critical in proteins like monoclonal antibodies, where the N-terminus often resides near antigen-binding domains. Ac-Gly-Lys-bNA’s acetyl group thus serves as a protective strategy to avoid inadvertent conjugation-induced functional loss [5] [9].
Enabling Orthogonal Conjugation PlatformsThe unreactive acetylated glycine terminus allows sequential modification strategies. For example, proteins modified via lysine-directed acylations (inspired by Ac-Gly-Lys-bNA) retain unmodified N-termini for subsequent chemoselective reactions like sortase-mediated ligation or pyridoxal phosphate-mediated transamination. This orthogonality is exemplified in dual-functionalized constructs:
Antibody - [Lys-Biotin] + [N-Terminal Fluorescein] → Diagnostic Probe
Such multi-step modifications leverage Ac-Gly-Lys-bNA’s design philosophy of controlled, sequential reactivity [6] [7].
Directing Protein-Polymer ConjugatesGlycine’s flexibility makes it ideal for conjugating bulky polymers like polyethylene glycol (PEG). The Ac-Gly-Lys-bNA scaffold conceptually informs N-terminal glycylation techniques, such as Gly-His tags, which direct PEGylation to specific sites. This preserves protein function while improving pharmacokinetics—e.g., in engineered cytokines where random lysine PEGylation abolished receptor binding, while Gly-His-tag-directed modification maintained bioactivity [7].
Table 3: Protein Engineering Applications Enabled by N-Terminal Modifications
Application | Role of N-Terminal Design | Representative System |
---|---|---|
ADC Homogeneity | Prevents drug attachment near antigen-binding sites | Trastuzumab emtansine derivatives |
Multi-Functional Probes | Allows sequential, orthogonal conjugations | Bispecific antibodies with imaging tags |
Enzyme Stabilization | Attaches stabilizers without active-site occlusion | PEGylated asparaginase variants |
Protein-Protein Fusions | Enables Sortase A-mediated ligation | Immobilized enzyme cascades |
Beyond small molecules, Ac-Gly-Lys-bNA’s N-terminal acetyl group provides a blueprint for blocking unwanted reactions in enzymatic tagging systems like sortase A (SrtA). SrtA recognizes LPXTG motifs but can nonspecifically transpeptidate N-terminal glycines. Acetylation prevents this side reaction, highlighting how lessons from synthetic tools like Ac-Gly-Lys-bNA permeate enzymatic protein engineering [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1